N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol (piperonyl) moiety fused to a thiazole ring, with a benzylsulfonyl group attached to the acetamide backbone.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-benzylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-18(11-28(23,24)10-13-4-2-1-3-5-13)21-19-20-15(9-27-19)14-6-7-16-17(8-14)26-12-25-16/h1-9H,10-12H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTNKEMQUGTUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one (3.00 g, 12.3 mmol) and thiourea (1.88 g, 24.7 mmol) are refluxed in ethanol (150 mL) at 66–80°C for 24 hours under nitrogen. The reaction proceeds via nucleophilic attack of thiourea on the α-carbon of the ketone, followed by cyclization to form the thiazole ring.
Yield and Purification
The crude product is concentrated, dissolved in ethyl acetate, and washed with saturated sodium bicarbonate. Column chromatography (THF/hexane, 1:3) yields 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in 41.3% yield.
Synthesis of 2-(Benzylsulfonyl)acetic Acid
The sulfonylacetamide moiety is constructed through a multi-step sequence involving sulfonylation and hydrolysis.
Oxidation of Benzyl Mercaptan to Benzylsulfonyl Chloride
Benzyl mercaptan is oxidized to benzylsulfonyl chloride using chlorine or oxone in acidic media. This intermediate is highly reactive and typically used in situ.
Alkylation and Hydrolysis
Ethyl chloroacetate reacts with benzylsulfonyl chloride in the presence of a base (e.g., NaOH) to form ethyl 2-(benzylsulfonyl)acetate . Subsequent hydrolysis with aqueous HCl yields 2-(benzylsulfonyl)acetic acid .
Coupling of Thiazol-2-amine and Sulfonylacetic Acid
The final step involves forming the acetamide bond between the thiazole amine and sulfonylacetic acid.
HATU-Mediated Coupling
A solution of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 equiv), 2-(benzylsulfonyl)acetic acid (1.2 equiv), HATU (1.5 equiv), and DIEA (3.0 equiv) in DMF is stirred at room temperature for 12 hours. The reaction mixture is purified via reverse-phase HPLC, yielding the target compound in 71% yield.
Alternative Schotten-Baumann Reaction
Activation of 2-(benzylsulfonyl)acetic acid with thionyl chloride generates the corresponding acid chloride, which is reacted with the thiazol-2-amine in dichloromethane and aqueous sodium hydroxide. This method affords moderate yields (50–60%) but requires rigorous moisture control.
Optimization and Challenges
Solvent and Base Selection
Steric and Electronic Effects
The benzylsulfonyl group introduces steric hindrance, necessitating excess coupling reagents (1.5 equiv HATU) for complete conversion.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiazole positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In industry, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Core Structural Features
- Benzo[d][1,3]dioxol-5-yl Group : A common motif in compounds like D14–D20 () and compound 5b (), contributing to lipophilicity and metabolic stability.
- Thiazole/Acetamide Backbone : Shared with ASN90 () and LSN3316612 (), which target O-GlcNAcase, and antimicrobial acetamides ().
- Sulfonyl/Benzyl Substituents : The benzylsulfonyl group distinguishes the target compound from analogs with piperazine () or triazole () substituents.
Key Structural Variations
Structure-Activity Relationships (SAR)
- Thiazole vs. Thiadiazole : Thiadiazole-based ASN90 () showed enhanced enzyme inhibition vs. thiazole-based analogs.
- Sulfonyl Groups : Benzylsulfonyl in the target compound may improve blood-brain barrier penetration compared to piperazinylsulfonyl derivatives ().
- Substituent Position : Para-substituted benzyl groups () correlated with higher melting points and stability.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its antimalarial, antimicrobial, and anticancer properties, supported by relevant research findings.
Structural Characteristics
The compound features a thiazole ring, a benzodioxole moiety, and a benzylsulfonyl group attached to an acetamide backbone. Its molecular formula is , with a molecular weight of approximately 348.37 g/mol. The unique structural features contribute to its diverse biological activities.
1. Antimalarial Activity
Research indicates that this compound exhibits promising in vitro antimalarial activity . Studies have reported low IC50 values, suggesting that the compound effectively inhibits the growth of malaria parasites. For instance, derivatives of similar thiazole compounds have shown significant antimalarial effects, indicating a potential therapeutic application against malaria .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against various bacterial pathogens. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
| Microorganism | Activity | IC50 (μM) |
|---|---|---|
| E. coli | Moderate | 15.0 |
| S. aureus | Strong | 5.0 |
| Pseudomonas aeruginosa | Weak | 30.0 |
3. Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Results : Some derivatives exhibited potent growth inhibition with IC50 values generally below 5 μM against these cell lines.
For example:
- Compound C27 showed IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells.
- Compound C7 demonstrated the most activity against A549 cells with an IC50 of 2.06 ± 0.09 μM .
The proposed mechanisms underlying the biological activities include:
- Antimalarial : Inhibition of parasite metabolic pathways.
- Antimicrobial : Disruption of bacterial cell wall synthesis or function.
- Anticancer : Induction of apoptosis in cancer cells through cell cycle arrest and modulation of key signaling pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds to understand their biological profiles better:
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and tested for their antitumor activities, showing varying degrees of effectiveness against different cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity, suggesting that modifications to the thiazole or benzodioxole moieties could yield more potent derivatives .
Q & A
Q. Table 1: Functional Groups and Their Roles
| Functional Group | Role in Bioactivity | Reference |
|---|---|---|
| Benzo[d][1,3]dioxole | Metabolic stability enhancement | |
| Thiazole | Target binding via π-π interactions | |
| Benzylsulfonyl | Enzyme inhibition |
Advanced: How can researchers optimize the synthesis yield of this compound while maintaining purity?
Answer:
Optimization involves:
- Reagent selection : Use triethylamine as a base and dimethylformamide (DMF) as a solvent to enhance reaction kinetics .
- Temperature control : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions .
- Purity monitoring : Employ HPLC or TLC at each step to isolate intermediates with >95% purity .
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or dioxane | Improved solubility | |
| Reaction time | 3–5 hours (reflux) | Maximizes conversion | |
| Purification method | Ethanol-DMF recrystallization | Reduces impurities |
Advanced: What methodologies resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability)?
Answer:
Contradictions may arise from assay conditions or structural variability. Recommended approaches:
- Dose-response standardization : Use consistent substrate concentrations (e.g., 0.1–100 µM) to ensure comparability .
- Structural analogs : Compare inhibition profiles of derivatives (e.g., sulfonyl vs. acetyl substitutions) to isolate key groups .
- Kinetic assays : Measure (inhibition constant) to distinguish competitive vs. non-competitive mechanisms .
Example : reports α-glucosidase IC₅₀ = 12.3 µM, but variations in buffer pH or temperature may alter results. Validate via orthogonal assays like fluorescence quenching.
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Assign peaks for benzylsulfonyl (δ 3.8–4.2 ppm) and thiazole protons (δ 7.5–8.1 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₂₀H₁₇N₃O₄S₂: 427.08 Da) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies of derivatives?
Answer:
- Systematic substitution : Modify the benzylsulfonyl group (e.g., methylsulfonyl, ethylsulfonyl) and assay cytotoxicity .
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole or triazole to evaluate binding affinity changes .
- Molecular docking : Use software (e.g., AutoDock) to predict interactions with targets like α-glucosidase .
Q. Table 3: SAR Design Framework
| Modification Site | Example Derivatives | Assay Metrics | Reference |
|---|---|---|---|
| Benzylsulfonyl group | Methylsulfonyl analog | IC₅₀, selectivity index | |
| Thiazole core | Oxadiazole-substituted | Binding energy (ΔG) | |
| Benzo[d][1,3]dioxole | Fluorinated analogs | Metabolic stability |
Advanced: How to address stability challenges during long-term storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole moiety .
- pH stability : Maintain pH 6–8 in buffer solutions to avoid hydrolysis of the acetamide group .
- Lyophilization : For aqueous formulations, lyophilize with 5% trehalose to enhance shelf life .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Enzyme inhibition : α-Glucosidase (diabetes) and acetylcholinesterase (Alzheimer’s) assays at 10–100 µM .
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNA interference : Knock down putative targets (e.g., kinases) and assess rescue of compound-induced effects .
- Fluorescent probes : Synthesize a BODIPY-labeled derivative for live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
